Methyl 4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCZUXTGSMROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959063 | |
| Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38113-86-9 | |
| Record name | 38113-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Isatoic Anhydride with β-Ketoesters
One of the most established routes to prepare methyl 4-hydroxyquinoline-3-carboxylate and its derivatives involves the cyclocondensation of isatoic anhydride with β-ketoesters such as ethyl acetoacetate or methyl acetoacetate.
Reaction Overview : Isatoic anhydride reacts with methyl acetoacetate under controlled heating conditions to form the quinoline core with a hydroxy group at the 4-position and a carboxylate ester at the 3-position.
Conditions : The reaction is typically carried out in an inert atmosphere using dry solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reflux temperatures are commonly employed to facilitate cyclization.
Purification : The crude product is purified by column chromatography using silica gel and appropriate eluents such as chloroform or mixtures of chloroform and methanol.
Yields and Characterization : This method generally affords good yields (often above 70%) of this compound with high purity, confirmed by NMR, IR, and mass spectrometry.
This method is detailed in the supporting information from a study by Jentsch et al., which provides extensive experimental procedures for quinoline derivatives including this compound.
Methylation of Hydroxyquinoline Precursors
Another preparative approach involves methylation reactions starting from hydroxyquinoline derivatives.
Starting Material : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is used as a substrate.
Methylation Reagents and Conditions : Alkylation with methyl iodide (CH3I) in the presence of bases such as triethylamine, sodium hydride (NaH), or potassium carbonate (K2CO3) in solvents like DMF at temperatures around 50 °C.
Reaction Pathways : The methylation can occur at different sites, leading to S-methylation initially, followed by O- and N-methylation under stronger base conditions and prolonged heating.
Product Distribution : The primary product under mild base conditions is the S-methylated compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, obtained in near-quantitative yield. Under stronger base conditions, a mixture of O-methylated (methyl 4-methoxyquinoline-3-carboxylate) and N-methylated products is formed, with the O-methylated product predominating (80–99% yield).
Mechanistic Insight : The methylation proceeds via an SN2 mechanism, requiring the generation of an anion by strong bases. The reaction rate increases with solvent polarity.
Analytical Data : The progress and product ratio are monitored by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (1H NMR) spectroscopy, with characteristic chemical shifts identifying methylation sites.
This method and its detailed experimental data, including yields and NMR analysis, are reported by Kovalenko et al..
General Experimental Techniques and Purification
Glassware and Atmosphere : Reactions are conducted in flame-dried glassware under inert atmospheres (argon or nitrogen) to prevent moisture and oxygen interference.
Solvent Drying : Solvents such as THF, diethyl ether, DMF, and acetonitrile are dried using alumina columns or distilled under inert gas.
Chromatography : Flash column chromatography on silica gel is the standard purification method, with eluents chosen based on polarity and compound solubility.
Characterization : Melting points, infrared (IR) spectra, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to confirm purity and structure. 1H NMR spectroscopy is crucial for structural elucidation and monitoring reaction progress.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Reaction Conditions | Base Used | Solvent | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | Isatoic anhydride + methyl acetoacetate | Reflux in dry solvent (THF/DMF) | None (thermal) | THF, DMF | >70 | Direct formation of quinoline core |
| Methylation (S-methylation) | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | 50 °C, 1 h | Triethylamine | DMF | ~80 (after crystallization) | Selective S-methylation under mild base |
| Methylation (O- and N-methylation) | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Prolonged heating, stronger base | NaH or K2CO3 | DMF | 80–99 (O-methylation) | Mixture of O- and N-methylated products; O-methylation predominates |
Detailed Research Findings
The regioselectivity of methylation reactions depends strongly on the base strength and reaction conditions, with mild bases favoring S-methylation and stronger bases enabling O- and N-methylation.
The SN2 mechanism is confirmed by the necessity of anion formation and solvent effects on reaction rate.
Prolonged heating favors the formation of the O-methylated product, which is the desired this compound derivative.
Analytical techniques such as 1H NMR provide clear differentiation of methylation sites by characteristic chemical shifts (e.g., OCH3 protons at ~4.03 ppm, NCH3 protons at ~4.11 ppm).
The cyclocondensation route remains a robust and scalable method for synthesizing the parent this compound compound and its analogs.
Chemical Reactions Analysis
Methylation Reactions
Methylation studies reveal selective reactivity at the hydroxyl oxygen or nitrogen atoms, depending on reaction conditions.
Key Findings:
-
Base-Dependent Selectivity:
Methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with methyl iodide under basic conditions (NaH or K₂CO₃) proceeds via an SN2 mechanism, exclusively forming the N-methylated product (5 ) (Table 1) .
Table 1: Methylation Outcomes
| Base | Solvent | Product (Yield) | Key NMR Shifts (ppm) |
|---|---|---|---|
| NaH | DMF | N-methylated (5 ) (87%) | NCH₃: 4.11; SCH₃: 2.62 |
| K₂CO₃ | DMF | N-methylated (5 ) (78%) | NCH₃: 4.11; SCH₃: 2.54 |
| Triethylamine | DMF | No reaction | – |
Mechanistic Insight:
Quantum chemical calculations confirm that the anion generated at the hydroxyl oxygen is the reactive species, aligning with experimental selectivity .
Oxidation and Reduction
The hydroxyl and ester groups enable redox transformations:
-
Oxidation:
-
Reduction:
Ester Hydrolysis and Functionalization
The carboxylate ester undergoes hydrolysis and subsequent derivatization:
-
Acidic Hydrolysis:
Treatment with HCl (6M) yields 4-hydroxyquinoline-3-carboxylic acid (6 ), confirmed by the disappearance of the OCH₃ peak (3.79 ppm) and appearance of a COOH proton signal at 16.44 ppm in ¹H-NMR . -
Transesterification:
Reacting with alcohols (e.g., ethanol) in H₂SO₄ produces ethyl esters, expanding applications in prodrug design .
Electrophilic Substitution
The quinoline ring participates in electrophilic aromatic substitution:
-
Nitration:
Nitration (HNO₃/H₂SO₄) occurs at the 6- and 8-positions, with regioselectivity controlled by the electron-withdrawing ester group . -
Halogenation:
Bromination (Br₂/FeCl₃) yields 6-bromo derivatives, useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Crystallographic and Spectroscopic Data
Structural studies provide insights into reactivity:
Table 2: Crystallographic Parameters
| Compound | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) |
|---|---|---|---|
| 3 | P2₁/c | a=4.0161, b=17.850, c=15.891, β=96.13 | 1132.6 |
| 4 | P2₁/c | a=9.5401, b=11.8332, c=11.858, β=109.4 | 1262.3 |
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Properties
Methyl 4-hydroxyquinoline-3-carboxylate is recognized for its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer therapies. Its structural features allow for modifications that enhance biological activity, making it a valuable building block in drug development.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria. For instance, studies have shown that certain derivatives can inhibit the replication of the Hepatitis B virus in vitro, suggesting potential as antiviral agents .
Analytical Chemistry
Reagent in Spectrophotometry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions in environmental samples through spectrophotometric methods. This application is crucial for pollution monitoring and environmental safety assessments.
| Application | Methodology | Outcome |
|---|---|---|
| Metal Ion Detection | Spectrophotometry | Effective quantification of metal contaminants |
Biological Research
Role as an Antimicrobial Agent
The compound is extensively used in biological research to explore its antimicrobial properties. Studies have focused on its mechanism of action, which involves disrupting bacterial cell function through enzyme inhibition.
- Case Study : A study highlighted the effectiveness of this compound derivatives against various pathogens, showcasing their potential in developing new treatments for infectious diseases .
Material Science
Development of Advanced Materials
This compound has applications in material science, particularly in enhancing the properties of polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental degradation.
| Material Type | Application | Benefit |
|---|---|---|
| Polymers | Additive for enhanced properties | Increased durability and resistance to UV light |
Food Safety Testing
Contaminant Detection
This compound is also utilized in food safety testing to detect contaminants, ensuring the quality and safety of food products. Its reliability makes it a preferred choice for quality control assays in the food industry.
| Application | Methodology | Outcome |
|---|---|---|
| Food Safety Testing | Assays for contaminant detection | Reliable quality control method |
Mechanism of Action
The mechanism of action of methyl 4-hydroxyquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-hydroxyquinoline-3-carboxylate belongs to a broader class of quinoline-3-carboxylates, which exhibit variations in substituents and bioactivity. Below is a systematic comparison:
Substitution at Position 2
- Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate Synthesis: Reacting Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (MeI) in DMF yields this derivative with 81% efficiency . Properties: Melting point (181–182°C), distinct NMR signals (δ 2.65 ppm for SCH₃), and a molecular ion peak at m/z 250.2 [M+H]⁺ .
Ester Group Variations
- Ethyl 4-hydroxyquinoline-3-carboxylate Structural Difference: Ethyl ester substituent instead of methyl. Applications: Used as an intermediate in synthesizing antimalarial and anticancer agents due to its higher stability under acidic conditions .
Halogen-Substituted Derivatives
- Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Synthesis: Incorporates fluorine atoms at positions 6 and 7, synthesized via regioselective annulation reactions . Bioactivity: Fluorine substitution enhances antibacterial potency, with MIC values against Staphylococcus aureus comparable to ciprofloxacin .
Methoxy-Substituted Analogs
- 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (Similarity score: 0.66) Properties: Replaces the methyl ester with a carboxylic acid and adds a methoxy group at position 5. Applications: Demonstrates antitubercular activity in vitro, with IC₅₀ values < 10 µM .
Data Tables
Table 2: Structural Similarity Scores (CAS Database)
| Compound Name | Similarity Score | Key Substituent Differences |
|---|---|---|
| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | 0.71 | 8-OCH₃, ethyl ester |
| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | 0.66 | 6-OCH₃, carboxylic acid |
| 6-Methoxy-3-methylisoquinoline | 0.67 | Isoquinoline backbone, 3-CH₃ |
Key Research Findings
Synthetic Flexibility: this compound serves as a versatile intermediate.
Biological Performance : Derivatives with electron-withdrawing groups (e.g., -SCH₃, -F) show enhanced antibacterial and antiproliferative activities compared to the parent compound .
Structural Insights : Crystallographic studies reveal that sulfur-containing analogs (e.g., methylthio derivatives) adopt planar conformations, facilitating π-stacking interactions in enzyme binding pockets .
Biological Activity
Methyl 4-hydroxyquinoline-3-carboxylate (MQC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and research findings associated with MQC, supported by data tables and case studies.
This compound is a derivative of the 4-hydroxyquinoline scaffold, which has been recognized for its potential therapeutic applications. Compounds containing this scaffold exhibit a range of biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . Understanding the biological activity of MQC is crucial for its potential applications in pharmaceuticals.
The biological activity of MQC is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : MQC has shown promising results as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that it can significantly inhibit HBV at concentrations as low as 10 µM .
- Antibacterial Properties : The compound exhibits antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is similar to that of established antibiotics .
- Antioxidant Effects : MQC has been noted for its antioxidant properties, which help in protecting cells from oxidative stress and may contribute to its anticancer activity .
3. Research Findings
Recent studies have explored the synthesis and biological evaluation of MQC derivatives. Below is a summary of key findings:
Table 1: Biological Activities of MQC and Derivatives
| Compound | Activity Type | Concentration | Effectiveness |
|---|---|---|---|
| This compound | Antiviral | 10 µM | High inhibition of HBV replication |
| This compound | Antibacterial | Varies | Inhibition of DNA gyrase |
| This compound | Antioxidant | Not specified | Reduction in oxidative stress markers |
| Methyl derivatives (various) | Anticancer | Varies | Cytotoxic effects on cancer cell lines |
Case Study 1: Anti-HBV Activity
A study evaluated the anti-HBV activity of various methylated derivatives of MQC. The results indicated that certain derivatives exhibited a significant reduction in viral replication in HepG2.2.15 cells, with an inhibition rate exceeding 80% at optimal concentrations .
Case Study 2: Antibacterial Efficacy
Another research focused on the antibacterial properties of MQC against resistant strains of bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
5. Conclusion
This compound exhibits a broad spectrum of biological activities that make it a valuable candidate for further research and development in medicinal chemistry. Its mechanisms of action against viral and bacterial pathogens, along with its antioxidant properties, underscore its potential therapeutic applications.
Future research should focus on optimizing the synthesis of MQC derivatives and conducting more extensive in vivo studies to fully understand their pharmacological profiles and therapeutic potential.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Methyl 4-hydroxyquinoline-3-carboxylate with high purity and yield?
- Methodology : Utilize multi-component reactions (e.g., Hantzsch-like synthesis) under reflux conditions with a catalytic acid (e.g., acetic acid) in ethanol. Purify via recrystallization from ethanol or methanol. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis. For structural analogs, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate synthesis (mp: 270–272°C) provides a reference for optimizing reaction conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and ester groups).
- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule refinement, ensuring precise bond length/angle measurements .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Q. How can the solubility and stability of this compound be assessed for biological assays?
- Methodology : Perform solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Assess stability under varying temperatures (4°C, 25°C) and light exposure via HPLC over 24–72 hours. Reference protocols for ethyl 4-hydroxyquinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) provide comparative data .
Advanced Research Questions
Q. How can conformational analysis of the quinoline ring system be performed to understand its bioactive conformation?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortions using X-ray data . Compare calculated puckering amplitudes (e.g., via DFT) with experimental values. Software like Mercury CSD can visualize and compare ring geometries with similar structures in the Cambridge Structural Database .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray results)?
- Methodology :
- Dynamic effects : Perform variable-temperature NMR to assess tautomerism or rotational barriers.
- DFT optimization : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to identify discrepancies in hydrogen bonding or steric effects.
- Cross-validation : Use multiple refinement programs (e.g., SHELXL and Olex2) to ensure crystallographic consistency .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antimicrobial activity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the 6- and 7-positions, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, to enhance antibacterial potency .
- Bioisosteric replacement : Replace the methyl ester with ethyl or trifluoromethyl groups and evaluate MIC values against Gram-positive/negative strains.
- Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., DNA gyrase).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
